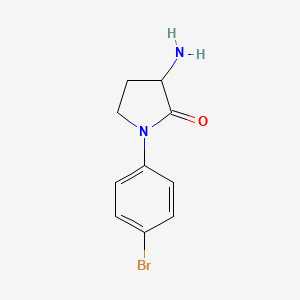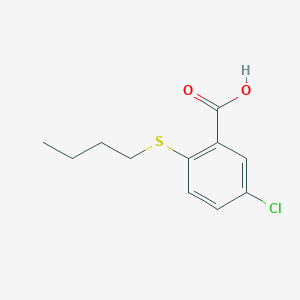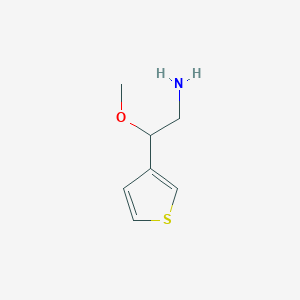
2-(Cyclopentylmethyl)-1,3-oxazole-4-carboxylic acid
概要
説明
“2-(Cyclopentylmethyl)-1,3-oxazole-4-carboxylic acid” is a complex organic compound. It contains a cyclopentylmethyl group, an oxazole group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), while the cyclopentylmethyl group is a cyclopentane ring with a methyl group attached . The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxazole ring is aromatic and relatively stable, but can participate in reactions under certain conditions . The carboxylic acid group is acidic and can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis of Macrolides : Oxazoles, like 2-(Cyclopentylmethyl)-1,3-oxazole-4-carboxylic acid, have been used in the synthesis of macrolides. These compounds can form triamides on reaction with singlet oxygen, leading to the synthesis of macrolides such as recifeiolide and di-0-methylcurvularin (Wasserman, Gambale, & Pulwer, 1981).
Flexible Synthesis of Functionalised Oxazoles : Research shows that oxazoles can be synthesized efficiently using a gold-catalyzed intermolecular reaction, leading to complex and fully substituted 4-aminooxazoles. This method allows for the synthesis of functional oxazole-based motifs, including chiral oxazoles (Gillie, Reddy, & Davies, 2016).
Development of Oxazole Derivatives : Studies have developed methods for synthesizing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives, suitable for various transformations. Some derivatives can undergo recyclization, converting one oxazole ring into 1,3,4-oxadiazole (Pil'o, Prokopenko, Brovarets, & Drach, 2010).
Synthesis Involving Ruthenium(II) Porphyrin : The synthesis of 2,5-disubstituted oxazoles and oxazolines has been facilitated using ruthenium(II) porphyrin-copper chloride catalyzed cyclization. This method uses benzene carboxylic acids and phenylethenes or phenylacetylenes, yielding oxazole or oxazoline derivatives (Zhong, Tang, Yin, Chen, & He, 2012).
Conformational Studies of Peptide Mimetics : X-ray crystal structures and ab initio studies have been conducted on Boc-protected derivatives of 2-aminomethyl-1,3-oxazole-4-carboxylic acid and related compounds. These studies reveal the conformational properties of these novel di- and tripeptide mimetics (Kaiser, Videnov, Maichle‐Mössmer, Strähle, & Jung, 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(cyclopentylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQHCIXUFWVINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)

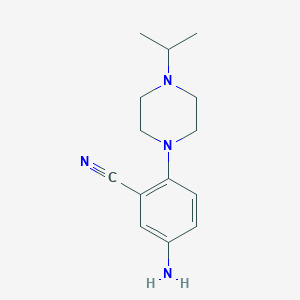
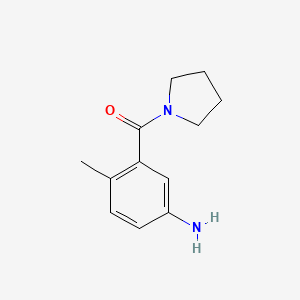
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)

![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
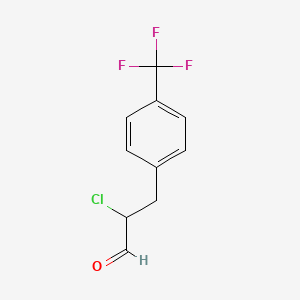
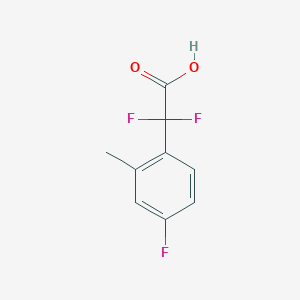
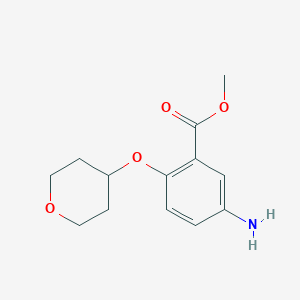
![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
